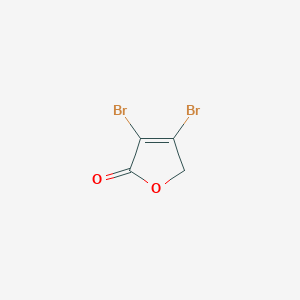

3,4-Dibromofuran-2(5H)-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,4-dibromo-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Br2O2/c5-2-1-8-4(7)3(2)6/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBAYSWXSWXORAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(C(=O)O1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30164265 | |

| Record name | 3,4-Dibromo-2(5H)-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30164265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149418-41-7 | |

| Record name | 3,4-Dibromo-2(5H)-furanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149418417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dibromo-2(5H)-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30164265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 149418-41-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 3,4-Dibromofuran-2(5H)-one from Maleic Anhydride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3,4-Dibromofuran-2(5H)-one, a valuable building block in medicinal chemistry and organic synthesis, starting from the readily available precursor, maleic anhydride. The synthesis is a two-step process involving the initial bromination of maleic anhydride to yield 3,4-dibromomaleic anhydride, followed by a selective reduction to the target furanone.

Core Synthesis Pathway

The overall synthetic route from maleic anhydride to this compound is depicted below. The process begins with the bromination of maleic anhydride in the presence of a Lewis acid catalyst to form the intermediate, 3,4-dibromomaleic anhydride. This intermediate is then selectively reduced to the final product.

Figure 1: Reaction scheme for the synthesis of this compound.

Experimental Protocols

The following sections provide detailed experimental methodologies for the two key steps in the synthesis.

Step 1: Synthesis of 3,4-Dibromomaleic Anhydride

This procedure details the bromination of maleic anhydride to produce the key intermediate, 3,4-dibromomaleic anhydride.

Experimental Workflow:

Figure 2: Workflow for the synthesis of 3,4-Dibromomaleic Anhydride.

Procedure:

A mixture of maleic anhydride (2.0 g, 20.39 mmol), anhydrous aluminum chloride (40.8 mg, 0.3 mmol), and bromine (2.1 mL, 40.78 mmol) is placed in a sealed tube. The reaction mixture is then heated to 120°C and maintained at this temperature for 16 hours. After the reaction is complete, the tube is cooled to room temperature. The contents are transferred to ethyl acetate and the resulting solution is filtered. The filtrate is collected and the solvent is removed under reduced pressure. To the resulting crude solid, 100 mL of chloroform is added. The solution is filtered again, and the filtrate is evaporated to yield 3,4-dibromomaleic anhydride as an off-white to yellow solid.

Step 2: Selective Reduction to this compound

This procedure describes the selective reduction of the intermediate anhydride to the desired lactone using sodium borohydride.

Experimental Workflow:

Spectroscopic Profile of 3,4-Dibromofuran-2(5H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 3,4-Dibromofuran-2(5H)-one. Due to the limited availability of specific experimental spectra for this compound in the public domain, this document focuses on predicted spectroscopic data based on its chemical structure, alongside detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the synthesis, characterization, and application of halogenated furanones and related heterocyclic compounds in drug discovery and development.

Introduction

This compound is a halogenated heterocyclic compound belonging to the butenolide family. The presence of two bromine atoms and a lactone ring system makes it a versatile synthetic intermediate for the preparation of a variety of biologically active molecules. A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

This document presents a theoretical analysis of the expected ¹H NMR, ¹³C NMR, IR, and MS data for this compound. Furthermore, it outlines standardized experimental procedures for acquiring high-quality spectroscopic data for this class of compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and by analogy with structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.8 - 5.2 | Singlet (s) | 2H | H-5 (CH₂) |

Note: The chemical shift of the methylene protons at the C-5 position is influenced by the adjacent oxygen atom and the carbonyl group. The absence of neighboring protons would result in a singlet.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~165 - 175 | C-2 (C=O) |

| ~140 - 150 | C-4 (C-Br) |

| ~115 - 125 | C-3 (C-Br) |

| ~70 - 80 | C-5 (CH₂) |

Note: The chemical shifts are estimated based on the electronic environment of each carbon atom. The carbonyl carbon (C-2) is expected to be the most deshielded, while the sp³ hybridized C-5 carbon will be the most shielded.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1780 - 1820 | Strong | C=O stretch (lactone) |

| ~1650 - 1690 | Medium | C=C stretch |

| ~1200 - 1300 | Strong | C-O stretch (ester) |

| ~2900 - 3000 | Weak-Medium | C-H stretch (CH₂) |

| ~500 - 700 | Medium-Strong | C-Br stretch |

Note: The high frequency of the C=O stretch is characteristic of a five-membered lactone. The C-Br stretching vibrations are expected in the fingerprint region.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 240, 242, 244 | [M]⁺, Molecular ion peaks (isotopic pattern for two bromine atoms) |

| 212, 214, 216 | [M - CO]⁺ |

| 161, 163 | [M - Br]⁺ |

| 82 | [C₂H₂Br]⁺ |

| 54 | [C₄H₂O]⁺ |

Note: The mass spectrum is expected to show a characteristic isotopic pattern for a molecule containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, M+4). Fragmentation would likely involve the loss of carbon monoxide (CO), a bromine atom, or other neutral fragments.

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle warming or vortexing may be applied if necessary.

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.

¹H NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse sequence (e.g., zg30).

-

Solvent: CDCl₃.

-

Temperature: 298 K.

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64.

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Solvent: CDCl₃.

-

Temperature: 298 K.

-

Spectral Width: 0-200 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on sample concentration.

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Perform baseline correction.

-

Reference the spectrum to the residual solvent peak or the internal standard (TMS at 0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Assign the peaks based on their chemical shifts, multiplicities, and integration values.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR accessory.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum.

Data Acquisition and Processing:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, a Gas Chromatography-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source or a Liquid Chromatography-Mass Spectrometer (LC-MS) with an Electrospray Ionization (ESI) source.

Sample Preparation for GC-MS:

-

Dissolve a small amount of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Inject an appropriate volume (e.g., 1 µL) into the GC-MS system.

GC-MS Parameters (Typical):

-

GC Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-400.

Data Analysis:

-

Identify the molecular ion peak ([M]⁺) and its characteristic isotopic pattern for two bromine atoms.

-

Analyze the fragmentation pattern by identifying the major fragment ions.

-

Propose fragmentation pathways consistent with the observed peaks.

Visualizations

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthetic compound like this compound.

Caption: Workflow for the synthesis and spectroscopic characterization.

Conclusion

An In-depth Technical Guide to 3,4-Dibromofuran-2(5H)-one: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and potential applications of 3,4-Dibromofuran-2(5H)-one. This versatile heterocyclic compound serves as a valuable building block in organic synthesis, particularly for the generation of complex molecular architectures. Its derivatives have garnered significant interest in medicinal chemistry due to their potential as anticancer and anti-inflammatory agents. This document details the physicochemical and spectral properties of this compound, provides in-depth experimental protocols for its synthesis and key reactions, and explores its biological significance through the visualization of relevant signaling pathways.

Chemical and Physical Properties

This compound is a halogenated furanone derivative with the molecular formula C₄H₂Br₂O₂. The presence of two bromine atoms on the furanone core significantly influences its reactivity, making it a versatile intermediate in organic synthesis.[1]

General Information

| Property | Value | Reference |

| IUPAC Name | 3,4-Dibromo-2H-furan-5-one | [1] |

| CAS Number | 149418-41-7 | [1] |

| Molecular Formula | C₄H₂Br₂O₂ | [1] |

| Molecular Weight | 241.87 g/mol | [1] |

| Canonical SMILES | C1C(=C(C(=O)O1)Br)Br | [1] |

| InChI Key | UBAYSWXSWXORAN-UHFFFAOYSA-N | [1] |

Physical Properties

| Property | Value | Reference |

| Appearance | Powder | Commercial Supplier Data |

| Melting Point | 90-94 °C | Commercial Supplier Data |

| Solubility | No specific data found. Generally expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and THF. | General Chemical Principles |

Spectroscopic Data

Note: Specific, experimentally derived spectral data from a peer-reviewed publication for this compound was not available in the conducted search. The following are expected characteristic signals based on the structure and data for similar furanone derivatives.

| Spectroscopy | Expected Data |

| ¹H NMR | A singlet for the two protons at the C5 position (CH₂), expected in the range of 4.5-5.0 ppm in CDCl₃. |

| ¹³C NMR | Signals for the carbonyl carbon (C2) around 165-175 ppm, two olefinic carbons bonded to bromine (C3 and C4) in the range of 110-130 ppm, and the methylene carbon (C5) around 70-80 ppm. |

| Infrared (IR) | A strong absorption band for the C=O stretch of the lactone at approximately 1750-1780 cm⁻¹. C-Br stretching vibrations would appear in the fingerprint region. |

| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z 240, 242, and 244 in a characteristic isotopic pattern for a molecule containing two bromine atoms. |

Reactivity and Synthetic Applications

The electron-deficient nature of the double bond and the presence of two labile bromine atoms make this compound a highly reactive and versatile substrate for a variety of organic transformations. It is a key intermediate for the synthesis of substituted butenolides, which are present in numerous natural products and biologically active molecules.[1]

Suzuki-Miyaura Coupling

This compound readily participates in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with aryl boronic acids to furnish 3,4-diaryl- or 3-bromo-4-arylfuran-2(5H)-ones. This reaction is a powerful tool for the construction of carbon-carbon bonds and the synthesis of complex molecular scaffolds.[1][2]

Other Key Reactions

-

Amination Reactions: It can react with primary and secondary amines to yield 3-bromotetronamides.[2]

-

Vinylogous Aldol Reaction: In the presence of chiral catalysts, it can react with aldehydes to form β-hydroxy carbonyl compounds.[1]

Experimental Protocols

Synthesis of this compound from Mucobromic Acid

This protocol describes the reduction of mucobromic acid (3,4-dibromo-5-hydroxyfuran-2(5H)-one) to this compound, a method known for its efficiency in producing the target compound on a multigram scale.[1][2]

Workflow for the Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Materials:

-

Mucobromic acid

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve mucobromic acid in methanol in a round-bottom flask equipped with a magnetic stir bar and cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride portion-wise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Suzuki-Miyaura Coupling of this compound with 4-Methoxyphenylboronic Acid

This protocol provides a representative example of a Suzuki-Miyaura cross-coupling reaction to synthesize a 3,4-disubstituted furanone derivative.

Workflow for Suzuki-Miyaura Coupling

Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Materials:

-

This compound

-

4-Methoxyphenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (deoxygenated)

-

Ethyl acetate (EtOAc)

-

Brine

Procedure:

-

To a Schlenk flask, add this compound (1.0 eq.), 4-methoxyphenylboronic acid (2.2 eq.), and potassium carbonate (3.0 eq.).

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq.).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add a deoxygenated mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 3,4-bis(4-methoxyphenyl)furan-2(5H)-one.

Biological Activity and Signaling Pathways

Derivatives of this compound have shown promising biological activities, particularly in the context of cancer therapy. Their mechanisms of action are thought to involve the modulation of key cellular signaling pathways, including the induction of apoptosis and the activation of AMP-activated protein kinase (AMPK).

Induction of Apoptosis via Survivin Downregulation

Furanone derivatives have been reported to induce apoptosis in cancer cells. One of the proposed mechanisms involves the downregulation of survivin, an inhibitor of apoptosis protein (IAP) that is overexpressed in many cancers. The reduction in survivin levels leads to the activation of effector caspases, such as caspase-3, which execute the apoptotic program.

Apoptosis Induction Pathway

Caption: Proposed mechanism of apoptosis induction by furanone derivatives.

Activation of AMP-activated Protein Kinase (AMPK)

Certain furanone derivatives have been identified as activators of AMPK, a key regulator of cellular energy homeostasis.[3] In cancer cells, which often exhibit altered metabolism, the activation of AMPK can lead to the inhibition of anabolic pathways (e.g., cell growth and proliferation) and the promotion of catabolic pathways, thereby exerting an anticancer effect. Furanone derivatives can act as allosteric activators, binding to the AMPK complex and inducing a conformational change that promotes its activation.

AMPK Activation Pathway

Caption: Activation of AMPK by furanone derivatives and its metabolic consequences.

Conclusion

This compound is a valuable and reactive building block in synthetic organic chemistry. Its utility is demonstrated in its ability to undergo a variety of transformations, most notably palladium-catalyzed cross-coupling reactions, to generate a diverse range of substituted furanone derivatives. The emerging biological activities of these derivatives, particularly their potential as anticancer agents acting through the modulation of apoptosis and key metabolic pathways, highlight the importance of this compound as a lead scaffold in drug discovery and development. Further research into the synthesis of novel derivatives and a deeper understanding of their mechanisms of action will undoubtedly continue to expand the applications of this versatile compound.

References

An In-depth Technical Guide to 3,4-Dibromo-2(5H)-furanone (CAS Number: 149418-41-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, biological activities, and potential mechanisms of action of 3,4-Dibromo-2(5H)-furanone (CAS No. 149418-41-7). The information is intended to support research and development efforts in medicinal chemistry, pharmacology, and related disciplines.

Chemical and Physical Properties

3,4-Dibromo-2(5H)-furanone is a halogenated heterocyclic organic compound. Its key properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 149418-41-7 | General |

| Synonyms | 3,4-Dibromofuran-2(5H)-one | General |

| Molecular Formula | C₄H₂Br₂O₂ | [1] |

| Molecular Weight | 241.87 g/mol | [1] |

| Appearance | Powder | [1] |

| Melting Point | 90-94 °C | [1] |

| SMILES String | BrC1=C(Br)C(=O)OC1 | [1] |

| InChI Key | UBAYSWXSWXORAN-UHFFFAOYSA-N | [1] |

Synthesis Protocols

The synthesis of 3,4-Dibromo-2(5H)-furanone can be achieved through various chemical reactions. Below are summaries of common synthetic strategies.

Bromination of 2(5H)-furanone

A common method involves the direct bromination of 2(5H)-furanone. This process typically includes the addition of bromine to the starting material, followed by dehydrobromination to yield the desired product. For instance, one protocol describes the addition of bromine to 2(5H)-furanone in diethyl ether under reflux, followed by dehydrobromination mediated by triethylamine (Et₃N) to yield 3-bromo-2(5H)-furanone.[1] Further bromination under similar conditions can introduce the second bromine atom.

Reduction of Mucobromic Acid

An alternative synthesis route involves the reduction of mucobromic acid (3,4-dibromo-5-hydroxy-2(5H)-furanone). A procedure described in the literature utilizes sodium borohydride for this reduction to obtain 3,4-dibromo-2(5H)-furanone.[2]

Palladium-Catalyzed Cross-Coupling Reactions

Derivatives of 3,4-dibromo-2(5H)-furanone can be synthesized via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. For example, the bis-arylation of 3,4-dibromo-2(5H)-furanone can be achieved using an arylboronic acid in a two-phase solvent system with a palladium catalyst.[3] This highlights the utility of the dibromo-scaffold for further chemical modifications.

Biological Activities and Experimental Protocols

3,4-Dibromo-2(5H)-furanone and its derivatives have demonstrated a range of biological activities, including anticancer and quorum sensing inhibitory effects.

Anticancer Activity

Derivatives of 3,4-dibromo-2(5H)-furanone have shown potent antiproliferative activity against various cancer cell lines.[3][4] The cytotoxic effects are often evaluated using the MTT assay.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of 3,4-Dibromo-2(5H)-furanone and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

A detailed investigation into the mechanism of action of a silyl ether derivative of mucobromic acid revealed that its anticancer activity stems from the downregulation of survivin and the activation of caspase-3, leading to apoptosis.[4]

Experimental Protocol: Caspase-3 Activity Assay

Caspase-3 activity can be measured using a colorimetric or fluorometric assay.

-

Cell Lysis: Treat cells with 3,4-Dibromo-2(5H)-furanone to induce apoptosis. Lyse the cells to release cellular components, including caspases.

-

Substrate Addition: Add a caspase-3 specific substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric assays) to the cell lysate.

-

Incubation: Incubate the mixture to allow caspase-3 to cleave the substrate.

-

Detection: Measure the resulting color change or fluorescence using a microplate reader. The signal intensity is proportional to the caspase-3 activity.

Quorum Sensing Inhibition

Furanones are well-documented inhibitors of bacterial quorum sensing (QS), a cell-to-cell communication system that regulates virulence factor expression and biofilm formation.[5][6] This makes them attractive candidates for the development of anti-virulence therapies.

Experimental Protocol: Quorum Sensing Inhibition Assay

A common method to screen for QS inhibitors is to use a reporter strain, such as Chromobacterium violaceum, which produces a purple pigment (violacein) under the control of QS.

-

Bacterial Culture: Grow the reporter strain in a suitable liquid medium.

-

Compound Addition: Add different concentrations of 3,4-Dibromo-2(5H)-furanone to the bacterial culture.

-

Incubation: Incubate the cultures for a period sufficient for pigment production in the control group (without the inhibitor).

-

Quantification of Inhibition: The inhibition of QS is observed as a reduction in the purple color. This can be quantified by extracting the violacein pigment and measuring its absorbance.

Signaling Pathways

While the direct effects of 3,4-Dibromo-2(5H)-furanone on major signaling pathways such as JAK-STAT, PI3K-AKT, and Ras-MAPK have not been extensively reported in the currently available literature, its documented anticancer activities, including the induction of apoptosis and activation of caspase-3, suggest potential interactions with these or related pathways.

For instance, the JAK-STAT pathway is a critical regulator of cell proliferation and apoptosis, and its dysregulation is implicated in various cancers.[7] Similarly, the PI3K-AKT and Ras-MAPK pathways are central to cell survival and growth, and their inhibition is a common strategy in cancer therapy. The observed anticancer effects of 3,4-dibromo-2(5H)-furanone derivatives warrant further investigation into their potential modulation of these key signaling cascades.

Below are diagrams illustrating the general experimental workflow for assessing anticancer activity and a conceptual diagram of quorum sensing inhibition.

Suppliers

3,4-Dibromo-2(5H)-furanone (CAS 149418-41-7) is available from several chemical suppliers, including:

-

Sigma-Aldrich

-

Smolecule

-

ChemScene

-

Molport

-

BLDpharm

-

Advanced ChemBlocks

Purity levels and quantities may vary by supplier. It is recommended to request a certificate of analysis to ensure the quality of the compound for research purposes.

Conclusion

3,4-Dibromo-2(5H)-furanone is a versatile chemical scaffold with demonstrated biological activities that are of significant interest to the drug discovery and development community. Its potential as an anticancer agent and a quorum sensing inhibitor warrants further in-depth investigation. Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by this compound to fully understand its therapeutic potential. The synthetic accessibility of the furanone core also allows for the generation of novel derivatives with potentially improved potency and selectivity.

References

- 1. arpi.unipi.it [arpi.unipi.it]

- 2. researchgate.net [researchgate.net]

- 3. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. An exhaustive examination of the research progress in identifying potential JAK inhibitors from natural products: a comprehensive overview - PMC [pmc.ncbi.nlm.nih.gov]

IUPAC name and structure of 3,4-dibromo-2,5-dihydrofuran-2-one

For Researchers, Scientists, and Drug Development Professionals

Nomenclature and Chemical Structure

The compound requested, with the common name 3,4-dibromo-2,5-dihydrofuran-2-one, is a halogenated derivative of a butenolide. Its systematic International Union of Pure and Applied Chemistry (IUPAC) name is 3,4-dibromofuran-2(5H)-one . This nomenclature specifies a five-membered furanone ring with a carbonyl group at position 2 and a double bond within the ring, with bromine atoms substituted at positions 3 and 4.[1] It belongs to the class of gem-dihalofuranones.[1]

The molecule is a versatile synthetic intermediate, valued for the reactivity conferred by the two bromine atoms on the electron-deficient furanone core.[1]

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Data

| Property | Value | Reference(s) |

| CAS Number | 149418-41-7 | [2] |

| Molecular Formula | C₄H₂Br₂O₂ | [1] |

| Molecular Weight | 241.87 g/mol | [2] |

| Appearance | White crystalline solid | [3] |

| Purity | ≥95% (typical commercial) | [2] |

Synthesis and Experimental Protocols

This compound is commonly synthesized via the reduction of its precursor, mucobromic acid (3,4-dibromo-5-hydroxyfuran-2(5H)-one). While specific, detailed protocols are proprietary or embedded within broader research not publicly available, a general procedure for this type of transformation is outlined below.

General Experimental Protocol: Reduction of Mucobromic Acid

This protocol is a representative procedure for the sodium borohydride reduction of a cyclic hemiacetal to a lactone. Researchers should optimize conditions for specific scales and equipment.

-

Dissolution: Dissolve mucobromic acid (1.0 equivalent) in a suitable alcoholic solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C using an ice bath.

-

Reagent Addition: Slowly add sodium borohydride (NaBH₄) (typically 1.0 to 1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C. The addition should be controlled to manage any effervescence.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

-

Quenching: Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench the excess sodium borohydride by the slow, dropwise addition of dilute aqueous acid (e.g., 1 M HCl) or a saturated aqueous solution of ammonium chloride (NH₄Cl) until gas evolution ceases.

-

Extraction: Remove the organic solvent under reduced pressure. Partition the remaining aqueous residue between water and a suitable organic solvent, such as ethyl acetate or dichloromethane. Extract the aqueous layer 2-3 times with the organic solvent.

-

Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure this compound.

Caption: General workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound is a valuable building block in synthetic organic chemistry and medicinal chemistry due to its high reactivity at multiple sites.

-

Synthetic Intermediate: The two bromine atoms serve as excellent leaving groups in metal-catalyzed cross-coupling reactions. It is a versatile electrophile in Suzuki, Sonogashira, and Stille couplings, enabling the synthesis of complex 3,4-disubstituted furanone derivatives.[1] This allows for the construction of diverse molecular scaffolds for drug discovery programs.

-

Bioactivity of Derivatives: While the direct biological activity of the title compound is not extensively detailed, its derivatives are subjects of significant research. They have been explored for a range of therapeutic effects, including:

-

Anticancer Properties: Derivatives have been studied for their ability to modulate cellular energy metabolism and induce apoptosis (programmed cell death) in cancer cells, particularly under nutrient-deprived conditions.[1]

-

AMPK Activation: Certain derivatives show promise as activators of adenosine monophosphate-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[1] Activating AMPK is a therapeutic strategy for metabolic disorders like type 2 diabetes.

-

Anti-inflammatory Activity: Some research suggests that the core structure possesses anti-inflammatory properties, though mechanisms require further elucidation.[1]

-

Potential Signaling Pathways and Mechanism of Action

The precise signaling pathways modulated by this compound have not been fully characterized. However, based on studies of related furanone derivatives and butenolides, several potential mechanisms of action can be proposed, particularly regarding its anticancer effects. One prominent pathway involves the induction of apoptosis.

A generalized potential pathway involves the generation of Reactive Oxygen Species (ROS), which in turn activates stress-related signaling cascades like the MAPK (Mitogen-Activated Protein Kinase) pathway, ultimately leading to the activation of caspases and execution of apoptosis.

Caption: A potential ROS-mediated apoptosis pathway for furanone derivatives.

References

An In-depth Technical Guide to the Solubility and Stability of 3,4-Dibromofuran-2(5H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 3,4-Dibromofuran-2(5H)-one, a versatile heterocyclic compound with significant applications in organic synthesis and potential biological activities. Due to the limited availability of direct experimental data in publicly accessible literature, this document outlines detailed experimental protocols for determining these critical parameters. Furthermore, it discusses potential degradation pathways based on the chemical structure and reactivity of related halogenated furanones. This guide is intended to be a valuable resource for researchers and professionals working with this compound, enabling them to design and execute experiments, and to handle and store the compound appropriately.

Introduction

This compound is a halogenated lactone that serves as a key building block in the synthesis of a variety of more complex molecules, including those with potential therapeutic applications.[1] Its reactivity, largely attributed to the two bromine atoms on the furanone ring, makes it a valuable intermediate in various coupling reactions.[1][2] Understanding the solubility and stability of this compound is paramount for its effective use in research and development, particularly in areas such as medicinal chemistry and materials science. This guide aims to provide a thorough understanding of these properties and the methodologies to assess them.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below. It is important to note that some of these values are calculated and may not reflect experimentally determined results.

| Property | Value | Source |

| Molecular Formula | C₄H₂Br₂O₂ | --INVALID-LINK--[3] |

| Molecular Weight | 241.87 g/mol | --INVALID-LINK--[3] |

| Appearance | Solid (form may vary) | N/A |

| Melting Point | 91-93 °C (for a derivative) | --INVALID-LINK--[4] |

| Calculated LogP | 1.5446 | --INVALID-LINK--[3] |

| Storage Temperature | 4°C | --INVALID-LINK--[3] |

Solubility

The solubility of this compound in various solvents is a critical parameter for its use in chemical reactions and biological assays. While specific quantitative data is scarce in the literature, a qualitative assessment and a detailed experimental protocol for its determination are provided below.

Predicted and Qualitative Solubility

Based on its chemical structure, which includes both polar (lactone) and non-polar (dibromoalkene) moieties, this compound is expected to be soluble in a range of organic solvents. Its calculated LogP of 1.5446 suggests a preference for lipophilic environments.[3]

Table of Expected Solubility:

| Solvent | Expected Solubility | Rationale |

| Water | Low | The presence of the hydrocarbon backbone and bromine atoms likely limits aqueous solubility. |

| Dimethyl Sulfoxide (DMSO) | High | A polar aprotic solvent known for its ability to dissolve a wide range of organic compounds. |

| N,N-Dimethylformamide (DMF) | High | Another polar aprotic solvent with excellent solvating properties for many organic molecules.[4] |

| Dichloromethane (DCM) | High | A common non-polar solvent used in organic synthesis, likely to dissolve the compound.[4] |

| Ethanol | Moderate | A polar protic solvent that may exhibit some solubility. |

| Diethyl Ether | Moderate | A relatively non-polar solvent. |

Experimental Protocol for Solubility Determination

This protocol outlines a method for the quantitative determination of the solubility of this compound in various solvents using the shake-flask method followed by a suitable analytical technique for quantification.

Workflow for Solubility Determination:

Caption: Workflow for the experimental determination of solubility.

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the test solvent (e.g., water, DMSO, DMF, dichloromethane, ethanol). The excess solid should be clearly visible.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm PTFE) to remove any undissolved particles.

-

Dilute the collected supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the compound in the diluted samples by comparing their response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in the respective solvent at the specified temperature.

-

Stability

The stability of this compound is a critical factor for its storage, handling, and application. Forced degradation studies are essential to understand its intrinsic stability and potential degradation pathways.

Predicted Stability and Potential Degradation Pathways

Halogenated lactones can be susceptible to degradation under various conditions. The presence of the ester (lactone) and the carbon-carbon double bond suggests potential instability towards hydrolysis and oxidation.

Potential Degradation Pathways:

Caption: Potential degradation pathways of this compound.

-

Hydrolysis: The lactone ring is susceptible to hydrolysis, especially under acidic or basic conditions, which would lead to a ring-opened product, a dibromo-hydroxy-butenoic acid derivative.

-

Oxidation: The double bond in the furanone ring could be a site for oxidative degradation.

-

Photolysis: Exposure to light, particularly UV radiation, may induce degradation.

Experimental Protocol for Stability Assessment (Forced Degradation)

This protocol describes a systematic approach to evaluate the stability of this compound under various stress conditions as recommended by international guidelines for stability testing.[5][6]

Workflow for Forced Degradation Studies:

Caption: Workflow for conducting forced degradation stability studies.

Methodology:

-

Preparation of Test Solutions:

-

Prepare solutions of this compound in a suitable solvent system (e.g., a mixture of an organic solvent and water to ensure solubility).

-

-

Application of Stress Conditions:

-

Acidic Hydrolysis: Treat the solution with an acid (e.g., 0.1 M HCl) and heat (e.g., 60-80 °C).

-

Basic Hydrolysis: Treat the solution with a base (e.g., 0.1 M NaOH) at room temperature.

-

Oxidative Degradation: Treat the solution with an oxidizing agent (e.g., 3% H₂O₂) and heat if necessary.

-

Thermal Degradation: Expose both the solid compound and a solution to elevated temperatures (e.g., 60-80 °C).

-

Photolytic Degradation: Expose a solution of the compound to a controlled light source (e.g., UV-A and visible light). A control sample should be kept in the dark.

-

-

Sampling and Analysis:

-

Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples using a validated stability-indicating analytical method (e.g., HPLC with a UV detector). This method must be able to separate the parent compound from any degradation products.

-

-

Data Evaluation:

-

Quantify the amount of this compound remaining at each time point.

-

Calculate the percentage of degradation.

-

If significant degradation is observed, use techniques like LC-MS to identify the structure of the degradation products.

-

Analytical Methods for Quantification

Accurate quantification of this compound is essential for both solubility and stability studies.

Table of Recommended Analytical Methods:

| Method | Details | Application |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Suitable for volatile and thermally stable compounds. Derivatization may be necessary to improve volatility and thermal stability. | Quantification in solubility and stability samples. Identification of volatile degradation products. |

| High-Performance Liquid Chromatography (HPLC) with UV detection | A versatile and widely used technique for the separation and quantification of organic compounds. A C18 column with a mobile phase of acetonitrile and water is a good starting point. | Preferred method for stability studies as it can separate the parent compound from non-volatile degradation products. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Provides high sensitivity and selectivity, and allows for the identification of unknown degradation products by providing molecular weight information. | Characterization of degradation products formed during stability studies. |

Conclusion

References

The Discovery and History of Halogenated Furanones: A Technical Guide for Researchers

An in-depth exploration of the origins, mechanisms, and experimental investigation of a promising class of quorum sensing inhibitors.

Introduction

Halogenated furanones are a class of bioactive compounds, primarily discovered in the marine red alga Delisea pulchra, that have garnered significant attention from the scientific community.[1][2] These molecules have demonstrated a remarkable ability to interfere with bacterial communication, a process known as quorum sensing (QS), which regulates a wide range of physiological processes in bacteria, including biofilm formation and virulence factor production.[3][4] This technical guide provides a comprehensive overview of the discovery, history, and scientific investigation of halogenated furanones, with a focus on their mechanism of action and the experimental protocols used to study them. This document is intended for researchers, scientists, and drug development professionals interested in the potential of halogenated furanones as novel antimicrobial agents.

Discovery and Natural Occurrence

The story of halogenated furanones begins with the observation that the marine red alga Delisea pulchra is remarkably free from biofouling, the undesirable accumulation of microorganisms, algae, and invertebrates on submerged surfaces.[2] This natural resistance to colonization spurred investigations into the chemical ecology of this seaweed, leading to the isolation and characterization of a series of halogenated furanones in the early 1990s.[1] These compounds were found to be responsible for the alga's antifouling properties. The structures of these natural products, often featuring bromine and iodine atoms, are crucial for their biological activity.

Mechanism of Action: Quorum Sensing Inhibition

The primary mechanism by which halogenated furanones exert their antimicrobial effects is through the disruption of bacterial quorum sensing. Specifically, they target LuxR-type transcriptional regulator proteins, which are key components of the QS systems in many Gram-negative bacteria.[5][6]

Instead of acting as competitive inhibitors that block the binding of the natural signaling molecules, N-acyl homoserine lactones (AHLs), halogenated furanones have been shown to promote the rapid degradation of LuxR-type proteins.[5][6] This destabilization of the receptor protein prevents the activation of downstream genes that control virulence and biofilm formation. This unique mode of action makes halogenated furanones an attractive alternative to traditional antibiotics, as they are less likely to induce resistance.

Key Halogenated Furanones and Their Biological Activity

A variety of natural and synthetic halogenated furanones have been investigated for their biological activity against a range of pathogenic bacteria. The following tables summarize some of the key quantitative data reported in the literature.

Table 1: Quorum Sensing Inhibition by Halogenated Furanones

| Compound | Target Organism | Assay | Activity Metric | Value | Reference |

| Furanone C-30 | Pseudomonas aeruginosa | Biofilm Inhibition | MIC | >128 µg/mL | [7] |

| Furanone C-30 | Pseudomonas aeruginosa | Biofilm Inhibition | % Inhibition (64 µg/mL) | ~85% | [8] |

| Furanone C-30 | Pseudomonas aeruginosa | Pyocyanin Production | % Inhibition (50 µM) | ~60% | [8] |

| Furanone C-56 | Pseudomonas aeruginosa | Biofilm Inhibition | MIC | >128 µg/mL | [7] |

| Various Synthetic Furanones | Vibrio harveyi | Bioluminescence Inhibition | Inhibition Index* | 0.16 - 0.76 | [5] |

*The inhibition index represents the micromolar concentration of furanone required to inhibit the activity of one nanomolar of the native signaling molecule. A lower index indicates higher potency.

Table 2: Minimum Inhibitory Concentrations (MIC) of Halogenated Furanone Derivatives

| Compound Class | Target Organism | MIC Range (µg/mL) | Reference |

| C-5 Aromatic Substituted Furanones | Pseudomonas aeruginosa | Not specified | [7] |

| Synthetic Brominated Furanones | Pseudomonas aeruginosa | Not specified | [8] |

Experimental Protocols

This section provides an overview of the key experimental protocols used in the study of halogenated furanones.

Extraction and Purification of Natural Halogenated Furanones

While detailed, proprietary industrial methods may vary, a general laboratory-scale approach for the extraction and purification of halogenated furanones from Delisea pulchra can be outlined. Supercritical fluid extraction (SFE) is a modern and efficient method.

Protocol: Supercritical Fluid Extraction (SFE) of Halogenated Furanones

-

Sample Preparation: Collect fresh Delisea pulchra and freeze-dry to remove water content. Grind the dried algae into a fine powder to increase the surface area for extraction.

-

SFE System Setup: Utilize a laboratory-scale SFE system with carbon dioxide as the primary solvent.

-

Extraction Parameters:

-

Pressure: 200-400 bar

-

Temperature: 40-60 °C

-

CO₂ Flow Rate: 2-5 L/min

-

Co-solvent: 5-10% ethanol or methanol can be added to enhance the extraction of more polar furanones.

-

-

Extraction Process: Load the powdered algae into the extraction vessel. Pressurize the system with CO₂ and introduce the co-solvent if used. Maintain the desired temperature and pressure for a set extraction time (typically 1-3 hours).

-

Fractionation and Collection: Depressurize the supercritical fluid in a series of separators at decreasing pressures and temperatures to fractionate the extract based on compound solubility. Collect the fractions containing the halogenated furanones.

-

Purification: Further purify the furanone-rich fractions using techniques such as silica gel column chromatography or high-performance liquid chromatography (HPLC).

Synthesis of Halogenated Furanones (e.g., Furanone C-30)

The synthesis of specific halogenated furanones, such as (Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone (C-30), allows for the production of larger quantities for research and development. A general synthetic approach is outlined below.

Protocol: Synthesis of Furanone C-30

-

Starting Material: Begin with a suitable precursor, such as mucochloric acid.

-

Reaction Steps: The synthesis typically involves a series of reactions including:

-

Esterification: Protection of the carboxylic acid group.

-

Wittig-type reaction: Introduction of the bromomethylene group. This step is crucial for establishing the Z-isomer.

-

Deprotection and Cyclization: Removal of the protecting group to yield the final furanone ring.

-

-

Purification: Purify the final product using column chromatography and recrystallization to obtain pure (Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone. Characterize the product using techniques like NMR and mass spectrometry.[9]

Biological Assays

This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Protocol: Broth Microdilution MIC Assay

-

Prepare Bacterial Inoculum: Grow the target bacterial strain (e.g., Pseudomonas aeruginosa) in a suitable broth medium (e.g., Luria-Bertani broth) to the mid-logarithmic phase. Adjust the bacterial suspension to a standardized concentration (e.g., 0.5 McFarland standard).

-

Serial Dilutions: Prepare a two-fold serial dilution of the halogenated furanone in a 96-well microtiter plate containing the appropriate growth medium.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include positive (bacteria and medium) and negative (medium only) controls.

-

Incubation: Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C for P. aeruginosa) for 18-24 hours.

-

Determine MIC: The MIC is the lowest concentration of the furanone that shows no visible bacterial growth.

This assay quantifies the ability of a compound to prevent the formation of biofilms.

Protocol: Crystal Violet Biofilm Assay

-

Prepare Cultures: Grow the bacterial strain as described for the MIC assay.

-

Treatment and Incubation: In a 96-well plate, add the bacterial culture and different concentrations of the halogenated furanone. Incubate under conditions that promote biofilm formation (e.g., 24-48 hours with gentle agitation).

-

Wash: Carefully remove the planktonic (free-floating) bacteria by washing the wells with a buffer solution (e.g., phosphate-buffered saline).

-

Stain: Add a solution of crystal violet (0.1%) to each well and incubate for 15-30 minutes. This stains the attached biofilm.

-

Wash and Solubilize: Wash away the excess stain and allow the plate to dry. Solubilize the bound crystal violet with a solvent such as ethanol or acetic acid.

-

Quantify: Measure the absorbance of the solubilized stain using a microplate reader at a wavelength of approximately 570 nm. A decrease in absorbance indicates biofilm inhibition.

This technique is used to visualize and quantify the degradation of LuxR-type proteins in the presence of halogenated furanones.

Protocol: Western Blot Analysis of LuxR

-

Bacterial Culture and Treatment: Grow a bacterial strain engineered to overexpress a tagged LuxR protein (e.g., His-tagged LuxR in E. coli). Induce protein expression and then treat the cultures with different concentrations of the halogenated furanone for various time points.

-

Protein Extraction: Harvest the bacterial cells by centrifugation and lyse them to release the proteins. Determine the total protein concentration of each lysate.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Load equal amounts of total protein for each sample.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunodetection:

-

Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

-

Primary Antibody: Incubate the membrane with a primary antibody specific to the tag on the LuxR protein (e.g., anti-His antibody).

-

Secondary Antibody: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

-

-

Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.

-

Imaging and Quantification: Capture the light signal using an imaging system. The intensity of the bands corresponding to the LuxR protein can be quantified using densitometry software. A decrease in band intensity over time indicates protein degradation.[10]

RT-qPCR is used to measure the changes in the expression of specific genes regulated by quorum sensing in response to halogenated furanones.

Protocol: RT-qPCR for QS-regulated Genes

-

Bacterial Culture and Treatment: Grow the target bacteria (e.g., P. aeruginosa) and treat with the halogenated furanone at a sub-inhibitory concentration.

-

RNA Extraction: Isolate total RNA from the bacterial cells at different time points.

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qPCR: Perform quantitative PCR using the cDNA as a template. Use primers specific for the target genes of interest (e.g., lasB, rhlA in P. aeruginosa) and a housekeeping gene (for normalization). The reaction includes a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA.

-

Data Analysis: Monitor the fluorescence signal in real-time. The cycle threshold (Ct) value is the cycle number at which the fluorescence exceeds a certain threshold. Calculate the relative expression of the target genes in the treated samples compared to the untreated controls using the ΔΔCt method. A decrease in the expression of virulence genes indicates the inhibitory effect of the furanone.[11][12]

Signaling Pathways and Visualizations

Halogenated furanones primarily interfere with the LuxR-mediated quorum sensing pathway. The following diagrams, generated using the DOT language for Graphviz, illustrate the mechanism of action and a typical experimental workflow.

Caption: Mechanism of action of halogenated furanones on LuxR-mediated quorum sensing.

Caption: Experimental workflow for a crystal violet biofilm inhibition assay.

Future Perspectives

Halogenated furanones represent a promising avenue for the development of novel anti-infective therapies. Their unique mechanism of action, which targets bacterial communication rather than essential life processes, suggests a lower propensity for the development of resistance. Future research in this area will likely focus on:

-

Discovery of Novel Furanones: Exploring other marine organisms for new and more potent halogenated furanones.

-

Medicinal Chemistry: Synthesizing and optimizing furanone analogs to improve their efficacy, selectivity, and pharmacokinetic properties.

-

In Vivo Studies: Conducting more extensive animal and clinical studies to evaluate the therapeutic potential of these compounds for treating bacterial infections.

-

Combination Therapies: Investigating the synergistic effects of halogenated furanones with conventional antibiotics.

Conclusion

The discovery of halogenated furanones from the marine alga Delisea pulchra has opened up a new frontier in the fight against bacterial infections. By targeting quorum sensing, these compounds offer a novel strategy to disarm pathogens without killing them, thereby reducing the selective pressure for resistance. This technical guide has provided a comprehensive overview of the history, mechanism of action, and experimental investigation of halogenated furanones. It is hoped that this information will serve as a valuable resource for researchers dedicated to advancing our understanding and application of these fascinating natural products.

References

- 1. Transcriptomic analysis reveals a global alkyl-quinolone-independent regulatory role for PqsE in facilitating the environmental adaptation of Pseudomonas aeruginosa to plant and animal hosts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Transcriptomic analysis reveals a global alkyl-quinolone-independent regulatory role for PqsE in facilitating the environmental adaptation of Pseudomonas aeruginosa to plant and animal hosts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advanced transcriptomic analysis reveals the role of efflux pumps and media composition in antibiotic responses of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Halogenated furanones inhibit quorum sensing through accelerated LuxR turnover - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. microbiologyresearch.org [microbiologyresearch.org]

- 7. Design, synthesis and evaluation of halogenated furanone derivatives as quorum sensing inhibitors in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. licorbio.com [licorbio.com]

- 11. Characterization of lasR-deficient clinical isolates of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 12. microbiologyjournal.org [microbiologyjournal.org]

Potential Biological Activities of 3,4-Dibromofuran-2(5H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dibromofuran-2(5H)-one is a halogenated heterocyclic compound belonging to the furanone class. While this specific molecule is frequently utilized as a versatile building block in organic synthesis, its own biological activities are not extensively documented in publicly available literature. However, the broader class of brominated furanones, including various derivatives of the this compound core, has demonstrated a range of significant biological effects. This technical guide summarizes the potential biological activities of this compound based on the reported activities of structurally related brominated furanones. The primary activities of interest include anticancer, anti-inflammatory, and antimicrobial (specifically, quorum sensing inhibition) effects. This document provides an overview of these activities, detailed experimental protocols for their assessment, and a putative signaling pathway potentially modulated by this class of compounds.

Introduction

Furanones are a class of heterocyclic organic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties. The introduction of bromine atoms to the furanone ring can enhance their biological activity. This compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.[1] While specific quantitative biological data for this compound is sparse, research on its derivatives and other brominated furanones suggests that this structural motif is a promising scaffold for the development of novel therapeutic agents. The potential biological activities explored in this guide are primarily extrapolated from studies on these related compounds.

Potential Biological Activities

Anticancer Activity

Derivatives of this compound have been investigated for their potential as anticancer agents.[1] The proposed mechanisms of action for brominated furanones include the modulation of cellular energy metabolism, induction of apoptosis (programmed cell death), and the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[1]

Anti-inflammatory Properties

Research suggests that this compound and its analogs may possess anti-inflammatory properties.[1] The precise mechanisms underlying this activity are not yet fully elucidated but are an active area of investigation for this class of compounds.

Antimicrobial Activity: Quorum Sensing Inhibition

A significant body of research has focused on the ability of brominated furanones to interfere with bacterial communication, a process known as quorum sensing (QS). QS allows bacteria to coordinate gene expression and collective behaviors, such as biofilm formation and virulence factor production. By inhibiting QS, brominated furanones can prevent the formation of biofilms by pathogenic bacteria like Pseudomonas aeruginosa and Escherichia coli, without directly killing the bacteria, which may reduce the selective pressure for the development of resistance.

Quantitative Data

| Biological Activity | Assay Type | Cell Line / Organism | Endpoint | IC50 / MIC (µM) | Reference |

| Anticancer | MTT Assay | e.g., HCT116 (Colon) | Cell Viability | Data not available | |

| Anti-inflammatory | Nitric Oxide Assay | e.g., RAW 264.7 | NO Production | Data not available | |

| Antimicrobial | Broth Microdilution | e.g., P. aeruginosa | Bacterial Growth | Data not available | |

| Quorum Sensing | Violacein Inhibition | C. violaceum | Pigment Production | Data not available |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the biological activities of this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the reduction of mucobromic acid.

-

Materials: Mucobromic acid, Sodium borohydride, appropriate solvent (e.g., ethanol or tetrahydrofuran), distilled water, extraction solvent (e.g., ethyl acetate), drying agent (e.g., anhydrous sodium sulfate).

-

Procedure:

-

Dissolve mucobromic acid in the chosen solvent in a round-bottom flask and cool the solution in an ice bath.

-

Slowly add a solution of sodium borohydride in the same solvent to the cooled mucobromic acid solution with constant stirring.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by the slow addition of distilled water.

-

Extract the product from the aqueous layer using an appropriate organic solvent.

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

-

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Materials: Cancer cell line of interest, complete culture medium, this compound, MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl), 96-well plates.

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the existing medium from the cells and add the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

After incubation, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

-

Quorum Sensing Inhibition Assay: Chromobacterium violaceum Disk Diffusion Assay

Chromobacterium violaceum is a bacterium that produces a purple pigment called violacein, which is regulated by quorum sensing. Inhibition of violacein production without inhibiting bacterial growth indicates quorum sensing inhibition.

-

Materials: Chromobacterium violaceum culture, Luria-Bertani (LB) agar plates, sterile paper discs, solution of this compound at a known concentration.

-

Procedure:

-

Prepare a lawn of C. violaceum by spreading a liquid culture onto the surface of an LB agar plate.

-

Impregnate sterile paper discs with a known amount of the this compound solution. A solvent control disc should also be prepared.

-

Place the discs onto the surface of the inoculated agar plate.

-

Incubate the plate at 30°C for 24-48 hours.

-

Observe the plate for a zone of colorless bacterial growth around the disc containing the test compound, surrounded by the purple pigmented bacteria. A clear zone of no growth would indicate bactericidal activity, while a colorless zone of growth indicates quorum sensing inhibition.

-

Signaling Pathways and Experimental Workflows

Putative AMPK Signaling Pathway

Derivatives of this compound have been suggested to activate the AMP-activated protein kinase (AMPK) pathway.[1] AMPK is a central regulator of cellular energy homeostasis. Its activation can lead to the inhibition of anabolic pathways (e.g., protein and lipid synthesis) and the activation of catabolic pathways (e.g., fatty acid oxidation), which can contribute to the anticancer effects of a compound.

References

An In-depth Technical Guide to Butenolides in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butenolides, a class of unsaturated γ-lactones, represent a privileged scaffold in organic chemistry and drug discovery. Their presence in a vast array of natural products with diverse biological activities has established them as crucial synthetic targets and building blocks for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis of butenolides, focusing on key methodologies, experimental protocols, and their biological significance, particularly in cellular signaling.

The butenolide core, a furan-2(5H)-one ring system, is a versatile pharmacophore found in compounds exhibiting anticancer, anti-inflammatory, antimicrobial, and antiviral properties. Furthermore, butenolides play critical roles as signaling molecules in both plants and bacteria, regulating processes such as seed germination, symbiotic interactions, and antibiotic production. A thorough understanding of their synthesis and biological function is therefore paramount for researchers in organic synthesis and medicinal chemistry.

This guide will delve into several powerful synthetic strategies for accessing butenolides, presenting quantitative data in structured tables for easy comparison of their efficiencies. Detailed experimental protocols for key transformations are provided to facilitate their application in the laboratory. Additionally, this guide employs Graphviz diagrams to visually represent complex signaling pathways and experimental workflows, offering a clear and concise understanding of these processes.

Synthetic Methodologies for Butenolide Construction

The synthesis of the butenolide ring has been a subject of intense research, leading to the development of numerous elegant and efficient strategies. This section highlights some of the most prominent methods, with a focus on their scope, limitations, and practical applications.

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the stereoselective synthesis of alkenes, and it has been effectively adapted for the construction of butenolides. This approach typically involves the reaction of an α-phosphonoacetate-derived ylide with an α-hydroxy ketone or a related precursor, followed by intramolecular cyclization.

Table 1: Synthesis of Butenolides via the Horner-Wadsworth-Emmons Reaction

| Entry | Aldehyde/Ketone | Phosphonate Reagent | Base | Solvent | Time (h) | Yield (%) | Reference |

| 1 | Benzaldehyde | Triethyl phosphonoacetate | NaH | THF | 12 | 85 | |

| 2 | 4-Methoxybenzaldehyde | Diethyl (isopropoxycarbonyl)methylphosphonate | LiOH | THF/H₂O | 6 | 92 | [1] |

| 3 | Cyclohexanone | Methyl (dimethoxyphosphoryl)acetate | K₂CO₃ | Acetonitrile | 24 | 78 | |

| 4 | Acetophenone | Ethyl 2-(diethoxyphosphoryl)propanoate | DBU | CH₂Cl₂ | 8 | 88 | [2] |

-

Materials:

-

Benzaldehyde (1.06 g, 10 mmol)

-

Triethyl phosphonoacetate (2.24 g, 10 mmol)

-

Sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol)

-

Anhydrous Tetrahydrofuran (THF, 50 mL)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a stirred suspension of sodium hydride in anhydrous THF (20 mL) at 0 °C under an inert atmosphere, a solution of triethyl phosphonoacetate in anhydrous THF (10 mL) is added dropwise.

-

The reaction mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 1 hour.

-

A solution of benzaldehyde in anhydrous THF (10 mL) is added dropwise to the reaction mixture at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred for 12 hours.

-

The reaction is quenched by the slow addition of saturated aqueous NH₄Cl at 0 °C.

-

The aqueous layer is extracted with ethyl acetate (3 x 30 mL).

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate = 4:1) to afford 4-phenyl-2(5H)-furanone as a white solid.

-

Palladium-Catalyzed C-H Activation/Lactonization

Recent advances in transition-metal catalysis have enabled the direct construction of butenolides from simple starting materials via C-H activation. Palladium-catalyzed intramolecular C-H olefination of acrylic acids or intermolecular coupling of alkynes and carboxylic acids followed by lactonization are powerful methods for accessing a wide range of substituted butenolides.